t-boc-N-amido-PEG6-azide
Overview
Description
t-boc-N-amido-PEG6-Azide is a PEG derivative containing an azide group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Synthesis Analysis
The azide group in t-boc-N-amido-PEG6-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Molecular Structure Analysis
The molecular formula of t-boc-N-amido-PEG6-Azide is C19H38N4O8 . It has a molecular weight of 450.5 g/mol .
Chemical Reactions Analysis
The azide group in t-boc-N-amido-PEG6-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Physical And Chemical Properties Analysis
The molecular formula of t-boc-N-amido-PEG6-Azide is C19H38N4O8 . It has a molecular weight of 450.5 g/mol . It is soluble in DMSO, DCM, DMF .
Scientific Research Applications
1. Bioconjugation and Drug Delivery t-boc-N-amido-PEG6-azide is primarily used in bioconjugation, a process vital for drug delivery systems. For example, Mero et al. (2009) demonstrated its application in transglutaminase-mediated PEGylation of proteins, facilitating the identification of protein modification sites, crucial for drug development (Mero, Spolaore, Veronese, & Fontana, 2009).
2. Dendrimer Functionalization The compound is also utilized in dendrimer functionalization, which is important in creating drug delivery vehicles. Ornelas, Broichhagen, and Weck (2010) used strain-promoted alkyne azide cycloaddition (SPAAC) to functionalize poly(amido)-based dendrons with PEG chains, an approach critical for biomedical applications (Ornelas, Broichhagen, & Weck, 2010).
3. Polymer Synthesis and Modification t-boc-N-amido-PEG6-azide plays a significant role in the synthesis and modification of polymers for biomedical use. In the study by Li Ke-liang (2007), a novel branched polyethylene glycol integrating t-boc-N-amido-PEG6-azide was synthesized, demonstrating its utility in creating complex polymer structures (Li Ke-liang, 2007).
4. Antibacterial Applications This compound has been explored for antibacterial applications. Calabretta, Kumar, McDermott, and Cai (2007) investigated poly(amidoamine) dendrimers terminated with t-boc-N-amido-PEG6-azide for their antibacterial activities, showing potential in combating bacterial infections (Calabretta, Kumar, McDermott, & Cai, 2007).
5. Gene Delivery Another application is in gene delivery systems. Lin and Engbersen (2011) utilized a PEGylated bioreducible poly(amido amine) synthesized using t-boc-N-amido-PEG6-azide for non-viral gene delivery, highlighting its importance in gene therapy (Lin & Engbersen, 2011).
6. Nanomedicine and Material Science Its use extends to nanomedicine and material science for surface modification and functionalization. Swar, Zajícová, Müllerová, Šubrtová, Horáková, Dolenský, Řezanka, and Stibor (2018) demonstrated the modification of Nylon 6 surface with PEG derivatives including t-boc-N-amido-PEG6-azide, opening avenues in antimicrobial material development (Swar et al., 2018).
Future Directions
t-boc-N-amido-PEG6-Azide is a PEG derivative containing an azide group and Boc-protected amino group . It has potential applications in drug delivery . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This property can be exploited for future research and applications.
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N4O8/c1-19(2,3)31-18(24)21-4-6-25-8-10-27-12-14-29-16-17-30-15-13-28-11-9-26-7-5-22-23-20/h4-17H2,1-3H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICFUXNQYXFEQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-boc-N-amido-PEG6-azide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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